molecular formula C21H26FN3O7 B1675103 Levofloxacin lactate CAS No. 294662-18-3

Levofloxacin lactate

Cat. No. B1675103
M. Wt: 451.4 g/mol
InChI Key: ONDRRTIAGBDDKP-GBZGCGEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration . It is used to treat bacterial infections in many different parts of the body. It is also used to treat anthrax infection after inhalational exposure .


Synthesis Analysis

Levofloxacin’s stability and potency can be improved by producing new salts with 2,6- and 3,5-Dihydroxybenzoic Acid . Solid-state engineering has become a promising approach to improving the stability and potency of antibiotics .


Molecular Structure Analysis

Levofloxacin lactate has a molecular formula of C21H26FN3O7 . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .


Chemical Reactions Analysis

The remaining concentration of the drug after complexation with metals was calculated by means of Peak area reduction in each metal interaction .


Physical And Chemical Properties Analysis

Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . The new salts produced, LF-26 and LF-35, are more stable regarding water adsorption and UV lighting than Levofloxacin .

Scientific Research Applications

Antibacterial Activity

Levofloxacin, an optical S-(-) isomer of ofloxacin and a fluoroquinolone antibacterial agent, exhibits potent antibacterial activity. It is particularly effective against aerobic Gram-positive and Gram-negative organisms and has moderate activity against anaerobes. This broad-spectrum activity makes it a candidate for treating various infections, including those in the respiratory tract, genitourinary system, skin, and soft tissues (Davis & Bryson, 1994).

Pharmacodynamics and Tissue Penetration

The pharmacodynamic properties of levofloxacin involve its interaction with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, repair, and recombination. This interaction inhibits bacterial growth and leads to cell death. The drug's penetration into body tissues and fluids is rapid and widespread after oral administration, which is beneficial for treating infections in various body sites (Fish & Chow, 1997).

CNS Effects

Levofloxacin has been studied for its effects on the central nervous system (CNS). Research indicates that it can exert anxiety-like effects in animal models. However, its impact on depression-like behavior and locomotor activity appears to be negligible. Understanding these CNS-related side effects is crucial for its safe use in clinical settings (Erden et al., 2001).

Application in Vaginal Infections

Compound levofloxacin lactate vaginal suppositories have been researched for their effectiveness against vaginal inflammations caused by pathogens like Monilia albicans and Trichomonas miracidium. This application demonstrates levofloxacin's versatility in treating localized infections (Bao Cui-ping, 2005).

Toxicological Studies

Toxicological studies on levofloxacin have revealed its potential adverse effects on the liver, kidneys, and testes in animal models. Such studies are vital for understanding the safety profile of the drug and guiding its clinical use (Ara et al., 2020).

Safety And Hazards

Levofloxacin has been associated with disabling and potentially irreversible serious adverse reactions, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It may exacerbate muscle weakness in patients with myasthenia gravis .

Future Directions

The regimen of 750-mg levofloxacin once daily provides a satisfactory PK/PD profile against the main pathogenic bacteria of CAP, which implies promising clinical and bacteriological efficacy for patients with CAP . A large-scale clinical study is warranted to confirm these results .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRRTIAGBDDKP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648769
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin lactate

CAS RN

294662-18-3
Record name Levofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
S Liu, J Huang, Z Chen, N Chen, F Pang… - Journal of Raman …, 2015 - Wiley Online Library
… ) to measure levofloxacin lactate. The resulting SERS spectra of levofloxacin lactate in mouse … showed the characteristic wave numbers of levofloxacin lactate, indicating that optical fiber …
D Cao, X Zhang, S Zhao, Y Guan… - Environmental …, 2011 - liebertpub.com
… Levofloxacin lactate (10 μg mL −1 ) was removed >99… levofloxacin lactate was nontoxic. All results revealed that 3 kGy was the appropriate dose for the radiolysis of levofloxacin lactate (…
Number of citations: 6 www.liebertpub.com
XD Hu, HQ Zhang, DM Cao - Materials Science Forum, 2011 - Trans Tech Publ
… Photocatalytic degradation percentage of Levofloxacin lactate was obtained from the equation: PDP = (A0 – A)/A0 where PDP is the abbreviation of the photocatalytic degradation …
Number of citations: 11 www.scientific.net
X XU, X YU, Y TANG, C WU - Journal of the Chinese Ceramic …, 2012 - ingentaconnect.com
… of levofloxacin lactate by photocatalyst Ag/Ag3PO4 was determined using levofloxacin lactate … The effect of initial of pH value of the solution, concentration of levofloxacin lactate, catalyst …
Number of citations: 3 www.ingentaconnect.com
Y Huang, Q Kang - Journal of Inclusion Phenomena and Macrocyclic …, 2012 - Springer
… The molecular interaction between various dendrimers and levofloxacin lactate (LFL) were investigated by monitoring the fluorescence of LFL in the presence of dendrimers in buffer …
Number of citations: 19 link.springer.com
S Liu, M Rong, H Zhang, N Chen, F Pang… - Biomedical optics …, 2016 - opg.optica.org
… in vivo Raman measurements of the model drug levofloxacin lactate in the blood using a … changes in the blood concentration of levofloxacin lactate, suggesting that this technique could …
Number of citations: 7 opg.optica.org
C Wang, F Xu, L Sun, YJ Sun, S Qiu, Z Zhao… - Journal of thermal …, 2013 - Springer
… A microcalorimetric technique was used to evaluate the influence of both Levofloxacin lactate in sodium chloride injection (drug A) and Levofloxacin hydrochloride in sodium chloride …
Number of citations: 9 link.springer.com
T LIU - Academic Journal of Second Military Medical …, 2015 - pesquisa.bvsalud.org
… randomly divided into levofloxacin lactate treatment group and … support, etc., levofloxacin lactate therapy and ceftizoxime were … Results The levofloxacin lactate treatment group had a …
Number of citations: 1 pesquisa.bvsalud.org
D Cao, X Zhang, Y Guan, W Zhu… - Journal of Radiation …, 2010 - inis.iaea.org
[en] Recently antibiotics wastewater in environment has induced the increment of bacterial resistance. This paper is to investigate the gamma radiolysis of wastewater containing 10 μg/…
Number of citations: 1 inis.iaea.org
P DU, S ZHU, T CHEN - Chinese Journal of Pharmaceutical …, 2001 - ingentaconnect.com
… Studies on antibacterial activity in vitro of levofloxacin lactate.… Results:Levofloxacin lactate had good activities against S.… Conclusion:The antibacterial activities of levofloxacin lactate …
Number of citations: 0 www.ingentaconnect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.